molecular formula C17H22N2O2 B11844114 tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B11844114
M. Wt: 286.37 g/mol
InChI Key: ZWBPPULOWKDHKW-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It features a molecular architecture combining two privileged scaffolds: an indole ring and a pyrrolidine heterocycle. The indole moiety is a near-ubiquitous component in biologically active compounds and natural products, found in treatments for cancer, hypertension, and microbial infections . The pyrrolidine ring is a saturated nitrogen heterocycle that enhances a molecule's three-dimensional coverage and is prevalent in FDA-approved drugs, contributing to improved solubility and target selectivity . This combination makes the compound a valuable intermediate for constructing more complex, sp3-rich molecules. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers versatility for further synthetic manipulation, allowing researchers to deprotect the secondary amine for subsequent functionalization. While specific biological data for this exact compound is not widely published, its structural analogs are frequently explored. Pyrrolidine carboxamides have been identified as potent inhibitors of enzymatic targets like the InhA enzyme in Mycobacterium tuberculosis . Furthermore, indole-carboxamide scaffolds are extensively investigated as allosteric modulators for protein-coupled receptors, such as the cannabinoid CB1 receptor . Researchers may therefore utilize this compound as a key synthetic precursor in developing novel therapeutic agents for various disease areas. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-4-5-15(19)13-6-7-14-12(11-13)8-9-18-14/h6-9,11,15,18H,4-5,10H2,1-3H3

InChI Key

ZWBPPULOWKDHKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidin-2-ylmethanol

The Boc-protected alcohol tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 170491-63-1) serves as a critical precursor. Its synthesis involves reacting pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

Representative Procedure

  • Reactants : Pyrrolidin-2-ylmethanol (1.0 eq), Boc₂O (1.05 eq), triethylamine (1.5 eq).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Stirring at 20°C for 16 hours.

  • Work-up : Aqueous extraction, drying (Na₂SO₄), and column chromatography (0–10% MeOH/DCM).

  • Yield : 90–98%.

Key Data

ParameterValue
Reaction Time16 h
Temperature20°C
Purification MethodSilica Gel Chromatography
Characterization¹H NMR (CDCl₃): δ 4.78 (br d), 3.67–3.53 (m), 1.46 (s, 9H)

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group in tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is activated for subsequent coupling:

Mesylation

  • Reactants : Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq), methanesulfonyl chloride (MsCl, 1.2 eq), triethylamine (2.5 eq).

  • Solvent : Ethyl acetate.

  • Conditions : 0°C, 2 hours.

  • Yield : >85%.

The resulting mesylate undergoes nucleophilic displacement with indole derivatives.

Indole Coupling Strategies

Nucleophilic Substitution with 5-Bromoindole

A two-step sequence couples the mesylated intermediate with 5-bromoindole:

Step 1: Displacement Reaction

  • Reactants : Mesylated pyrrolidine (1.2 eq), 5-bromoindole (1.0 eq), Cs₂CO₃ (3.0 eq).

  • Solvent : DMF/DMSO (1:1).

  • Conditions : 110°C, 16 hours.

  • Yield : 58%.

Step 2: Boc Deprotection

  • Reactants : Coupled product (1.0 eq), TFA (10 eq).

  • Solvent : DCM.

  • Conditions : 20°C, 1 hour.

  • Yield : Quantitative.

Mechanistic Insight
The reaction proceeds via an SN₂ mechanism, where the indole’s nucleophilic nitrogen attacks the mesylate’s electrophilic carbon. Steric hindrance from the Boc group ensures regioselectivity at the pyrrolidine’s 2-position.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to attach the indole moiety:

Representative Protocol

  • Reactants : Boc-protected pyrrolidine boronic ester (1.1 eq), 5-bromoindole (1.0 eq), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%).

  • Base : K₃PO₄ (3.0 eq).

  • Solvent : THF/H₂O (4:1).

  • Conditions : 80°C, 12 hours.

  • Yield : 27–45%.

Optimization Challenges

  • Boc Stability : The Boc group remains intact under neutral to basic conditions but may degrade under strong acids.

  • Regioselectivity : Coupling occurs preferentially at the indole’s 5-position due to electronic directing effects.

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionSuzuki Coupling
Yield 58%27–45%
Reaction Time 16 h12 h
Cost Low (Cs₂CO₃, DMF)High (Pd catalyst)
Regioselectivity ModerateHigh
Functional Group Tolerance Limited (base-sensitive groups)Broad

Scalability and Industrial Considerations

Solvent Selection

  • DCM and DMF : Ideal for lab-scale synthesis but problematic for industrial scaling due to toxicity and disposal costs.

  • Alternative Solvents : Ethyl acetate or 2-MeTHF offer greener profiles with comparable yields.

Catalytic Efficiency

  • Pd Load Reduction : Nano-catalysts (e.g., Pd/C) lower metal usage to <1 mol% while maintaining yields >40% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .

Scientific Research Applications

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The indol-5-yl vs. indol-6-yl substitution (3c vs. 3d) alters electronic distribution and steric accessibility, impacting biological target engagement .

Physicochemical Properties

  • Physical State : The target compound’s state is unspecified, but analogues like 3c and 3d are tan solids, while 4e is a yellow oil, suggesting alkyl chains reduce crystallinity .
  • Spectroscopic Data : All compounds are characterized by $ ^1H $/$ ^{13}C $ NMR and HRMS, confirming molecular weights and substituent environments. For example, the target compound’s indole NH proton is expected near δ 8.0–10.0 ppm, similar to 3c .

Commercial and Research Relevance

  • Availability : The target compound is supplied by four manufacturers, indicating its role as a versatile building block .
  • Pyridine Analogues : Compounds like those in are niche intermediates for metal-catalyzed cross-coupling reactions, contrasting with the indole derivatives’ focus on bioactivity .

Biological Activity

tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is a compound that combines a tert-butyl group with an indole-pyrrolidine framework. This unique structure suggests potential biological activities, particularly in pharmacology, due to the presence of both indole and pyrrolidine moieties, which are known for their diverse biological effects.

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 286.37 g/mol

The combination of these groups enhances the compound's lipophilicity, potentially improving its bioavailability compared to other similar compounds.

Research indicates that indole derivatives often exhibit a range of biological activities, including:

  • Antitumor activity : Indole-based compounds have shown efficacy against various cancer cell lines.
  • Antiviral properties : Some derivatives have demonstrated activity against viruses like Herpes simplex and Polio .

The specific mechanisms through which this compound exerts its effects are still under investigation, with ongoing studies focusing on its interaction with biological targets and pathways.

Antitumor Activity

A study highlighted the antitumor potential of indole derivatives, where related compounds showed significant cytotoxicity against cancer cell lines such as P388 murine leukemia cells. The structural features of these compounds were linked to their effectiveness in inhibiting tumor growth .

Antiviral Activity

Indole derivatives have been explored for their antiviral properties. For instance, the antiviral activity against Herpes simplex Type I was noted in structurally similar compounds, suggesting that this compound may also possess such properties, warranting further investigation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural variations and biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylateC17H22N2O2Benzyl group instead of tert-butylAntitumor activity
Methyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylateC16H20N2O2Methyl group alters stericsModerate antiviral activity
Ethoxy 2-(1H-indol-5-yl)pyrrolidine-1-carboxylateC17H22N2O3Ethoxy group enhances solubilityPotential anti-inflammatory properties

This comparative analysis demonstrates that while structural modifications can influence biological activity, the core indole-pyrrolidine structure remains pivotal in determining efficacy.

Future Directions

Ongoing research aims to elucidate the specific biological pathways influenced by this compound. Key areas include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular targets.
  • In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling indole derivatives with pyrrolidine scaffolds. For example, oxadiazole-containing analogs are prepared via cyclization reactions between carboxylic acid derivatives and hydroxylamine, followed by purification using silica gel column chromatography (eluent: 0–100% ethyl acetate/hexane gradient) . Key steps include:

  • Reagents : Carbodiimides (e.g., DIPEA) for activating carboxylic acids.
  • Conditions : Room temperature stirring for 2–24 hours, monitored by LC-MS for intermediate formation.
  • Purification : Flash chromatography or recrystallization (e.g., from CH₂Cl₂/hexane mixtures) to achieve >95% purity .

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on:

  • NMR : ¹H and ¹³C NMR to verify pyrrolidine ring protons (δ 1.4–3.5 ppm) and indole aromatic signals (δ 6.8–7.8 ppm). For example, oxadiazole-linked analogs show distinct peaks for the oxadiazole C=O group at ~170 ppm in ¹³C NMR .
  • HRMS : Exact mass analysis (e.g., ESI+ mode) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and NH (3300–3400 cm⁻¹) groups .

Q. What safety precautions are essential during handling?

  • PPE : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. For aerosol generation, employ P95 respirators certified by NIOSH or CEN .
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Suzuki coupling) for indole-pyrrolidine bond formation, optimizing ligand-to-metal ratios .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction acid/base washes to remove byproducts .
  • Continuous Flow Systems : Improve efficiency and reduce side reactions in multi-step syntheses .

Q. What computational methods support structural analysis of this compound?

  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data. For example, sp³-hybridized carbons in the pyrrolidine ring show bond angles of ~109.5° .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with biological activity .

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